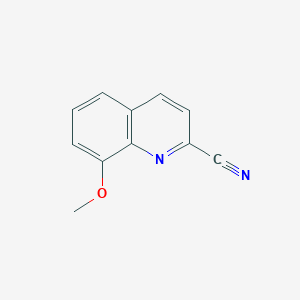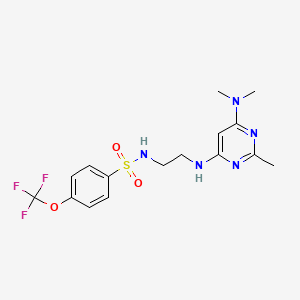
8-Methoxyquinoline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxyquinoline-2-carbonitrile is an organic compound with the chemical formula C11H8N2O. It is a heterocyclic aromatic compound that is widely used in scientific research due to its unique properties. This compound has been studied for its potential therapeutic applications, and its mechanism of action has been extensively investigated.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 8-Methoxyquinoline-2-carbonitrile has been involved in various chemical reactions, showcasing its versatility in synthetic chemistry. For instance, it has been used in the reaction of aromatic heterocyclic nitro compounds with potassium cyanide, demonstrating its potential in creating diverse compounds under different conditions (Okamoto et al., 1969).
- The synthesis of various derivatives of 6-methoxyquinoline-3-carbonitrile has been explored, highlighting the compound's adaptability in forming new structures and potential applications in pharmaceutical and chemical industries (Hagrs et al., 2015).
Corrosion Inhibition and Material Science
- In the field of materials science, this compound derivatives have shown promise as corrosion inhibitors, particularly for iron. Computational studies have supported their efficacy, indicating their potential application in protecting metals from corrosion (Erdoğan et al., 2017).
- Further research has confirmed the role of quinoline derivatives, including this compound, as effective green corrosion inhibitors for mild steel in acidic mediums. This application is significant for industries seeking eco-friendly solutions to corrosion (Singh et al., 2016).
Chemosensors and Environmental Applications
- The compound has been utilized in the development of chemosensors, like the characterization of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, which shows selective response to certain metal ions. This application is crucial for environmental monitoring and pollution detection (Prodi et al., 2001).
Herbicidal and Antimicrobial Activities
- Research on 8-methoxyquinoline-5-amino acetic acid, a derivative of this compound, indicates its potential as a herbicide. The compound's ability to effectively dry out weeds suggests its use in agricultural applications (E. et al., 2015).
- The antimicrobial properties of various derivatives have been explored, offering insights into the compound's potential in combating bacterial and fungal infections (Rbaa et al., 2019).
Optoelectronic Applications
- The compound's derivatives have been studied for their optoelectronic properties, such as in the exploration of hydroquinoline derivatives. These studies help in understanding the potential of this compound in electronic and photonic applications (Irfan et al., 2020).
Photochemical Properties
- The photohydrolysis of 6-methoxyquinoline, a related compound, in aqueous acetonitrile indicates the potential photochemical applications of this compound derivatives. These studies contribute to our understanding of photochemical reactions and their practical applications (Townsend et al., 1994).
Wirkmechanismus
Zukünftige Richtungen
Compounds containing the 8-hydroxyquinoline moiety, such as 8-Methoxyquinoline-2-carbonitrile, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Eigenschaften
IUPAC Name |
8-methoxyquinoline-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-10-4-2-3-8-5-6-9(7-12)13-11(8)10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSMTLWIGALEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B2514065.png)
![N,N-Dimethyl-3-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2514067.png)


![1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2514072.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2514073.png)
![2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B2514077.png)
![N-(3,4-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2514078.png)

![2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2514082.png)
![6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B2514083.png)

![2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole](/img/structure/B2514087.png)
